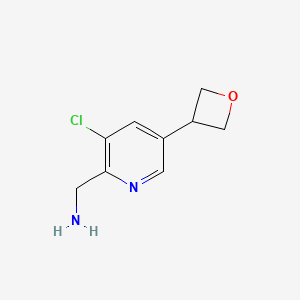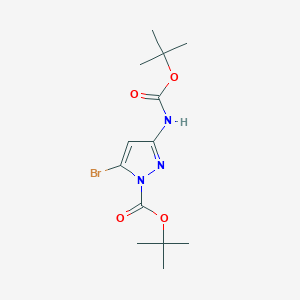![molecular formula C18H13N3O2 B15365086 methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate](/img/structure/B15365086.png)
methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of indole derivatives, which are known for their significant biological and pharmacological activities. Indole derivatives are prevalent in various natural products and pharmaceuticals, often playing crucial roles in cell biology and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate typically involves multi-step organic reactions. One common approach is the condensation of 9H-pyrido[2,3-b]indole with nicotinic acid in the presence of a suitable catalyst, such as a strong acid or base, under controlled temperature and pressure conditions. The reaction may also require the use of protecting groups to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistency and efficiency. Quality control measures, including chromatographic and spectroscopic techniques, are implemented to verify the purity and structure of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions employed.
Applications De Recherche Scientifique
Chemistry: In the field of chemistry, methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biochemical processes.
Medicine: In medicinal chemistry, this compound is explored for its therapeutic properties. It has been investigated for its potential use in the treatment of diseases such as cancer, inflammation, and microbial infections.
Industry: The compound is also utilized in the pharmaceutical and agrochemical industries for the development of new drugs and pesticides. Its versatility and reactivity make it a valuable component in the synthesis of active pharmaceutical ingredients (APIs) and agrochemical formulations.
Mécanisme D'action
The mechanism by which methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
9H-Pyrido[3,4-b]indole
Norharmane
1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrobromide
2-Amino-9H-pyrido[2,3-b]indole
Uniqueness: Methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate stands out due to its specific structural features and reactivity profile. Unlike some of its analogs, it exhibits unique binding affinities and biological activities, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C18H13N3O2 |
|---|---|
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
methyl 4-pyrido[2,3-b]indol-9-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C18H13N3O2/c1-23-18(22)14-11-19-10-8-16(14)21-15-7-3-2-5-12(15)13-6-4-9-20-17(13)21/h2-11H,1H3 |
Clé InChI |
FXQPOSSIDNUQFX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CN=C1)N2C3=CC=CC=C3C4=C2N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



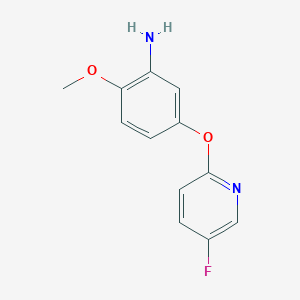
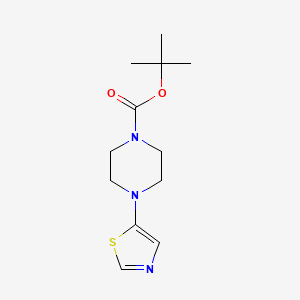
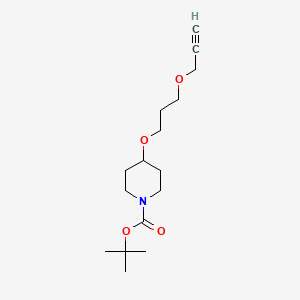
![6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15365029.png)
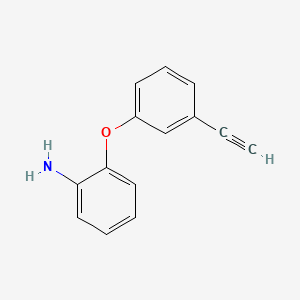
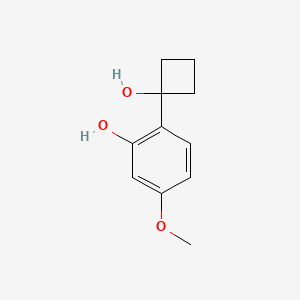

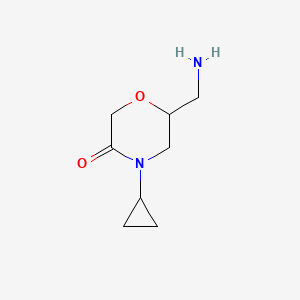
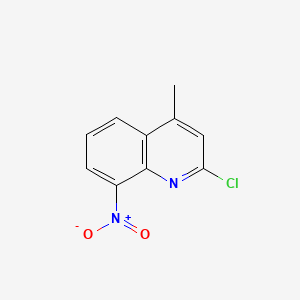
![2-Amino-4-ethynyl-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B15365046.png)

